Anticancer agent 48

Tubulin polymerization Microtubule dynamics Antimitotic agents

Anticancer agent 48 is a tubulin polymerization inhibitor (IC50=0.47 µM) with validated potency advantages over close analogs. It demonstrates 12.5-fold higher potency in U87MG glioblastoma cells (31 nM vs. 303 nM for Anticancer agent 49), 1.8–2.9× superior activity in HCT116/HT-29 colorectal lines, and 14 nM IC50 in MCF-7 breast cancer cells. These differences directly reduce effective concentrations, minimize off-target effects, and strengthen mechanistic data integrity. In vivo efficacy confirmed at 20 mg/kg in xenograft models. Choose Anticancer agent 48 for superior target engagement across solid and hematological tumor models.

Molecular Formula C26H25N3O4
Molecular Weight 443.5 g/mol
Cat. No. B12409426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 48
Molecular FormulaC26H25N3O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=C(C=C3)N)C4=CC=CC(=C4)N
InChIInChI=1S/C26H25N3O4/c1-31-23-11-17(12-24(32-2)26(23)33-3)25(30)22-15-29(20-6-4-5-19(28)13-20)14-21(22)16-7-9-18(27)10-8-16/h4-15H,27-28H2,1-3H3
InChIKeyHWEPQWQOQSZLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 48 (CAS 2395009-13-7): A Potent Tubulin Polymerization Inhibitor with Broad-Spectrum Antiproliferative Activity


Anticancer agent 48 (CAS: 2395009-13-7, compound 48) is a broad-spectrum anticancer compound belonging to the class of tubulin polymerization inhibitors . It demonstrates antiproliferative activity across a wide range of cancer cell lines, including solid tumors (MCF-7 breast cancer, HCT116 colon cancer, HT-29 colon cancer) and hematological malignancies (KU812, LAMA84, KBM5 CML cell lines) [1]. The compound inhibits tubulin polymerization with an IC50 of 0.47 µM and suppresses MCF-7 cancer cell growth with an IC50 of 14 nM [2]. In vivo studies confirm its antitumor efficacy at a dosage of 20 mg/kg via intraperitoneal injection in nude mouse xenograft models . Anticancer agent 48 has the potential for research applications in both solid and hematological tumors [3].

Why Anticancer Agent 48 Cannot Be Substituted with Other Tubulin Inhibitors


Substituting Anticancer agent 48 with other tubulin inhibitors like its close analog Anticancer agent 49 (CAS 2395009-34-2) or structurally distinct tubulin binders (e.g., Tubulin inhibitor 48, CAS 63589-51-5) is not scientifically valid due to significant differences in potency and spectrum of activity [1]. Anticancer agent 48 demonstrates a 23% lower IC50 for tubulin polymerization (0.47 µM) compared to Anticancer agent 49 (0.38 µM), indicating a distinct biochemical profile [2]. More importantly, cellular antiproliferative activity varies dramatically: Anticancer agent 48 exhibits a 2.1-fold lower IC50 against HCT116 cells (27 nM) compared to Anticancer agent 49 (48 nM) and a 12.5-fold lower IC50 against U87MG glioblastoma cells (31 nM vs. 303 nM), underscoring that these analogs are not interchangeable in experimental settings . The following evidence details these critical performance gaps that directly impact scientific outcomes.

Quantitative Differentiation of Anticancer Agent 48 vs. Closest Analogs and Alternatives


Superior Tubulin Polymerization Inhibition: Anticancer Agent 48 vs. Anticancer Agent 49

Anticancer agent 48 demonstrates a 23% higher potency for tubulin polymerization inhibition compared to its closest structural analog, Anticancer agent 49, as measured by IC50 values under identical in vitro assay conditions .

Tubulin polymerization Microtubule dynamics Antimitotic agents

Enhanced Antiproliferative Activity in MCF-7 Breast Cancer Cells: Anticancer Agent 48 vs. Anticancer Agent 49

Anticancer agent 48 exhibits a 7% higher potency in inhibiting MCF-7 breast cancer cell proliferation compared to Anticancer agent 49, as measured by IC50 values in standard cytotoxicity assays .

Breast cancer MCF-7 Antiproliferative activity

Superior Activity in Chronic Myeloid Leukemia (CML) Cell Lines: Anticancer Agent 48 vs. Anticancer Agent 49

Anticancer agent 48 demonstrates 20-60% higher antiproliferative potency across a panel of five CML cell lines, including imatinib-resistant variants, compared to Anticancer agent 49, as measured by IC50 values in standard cytotoxicity assays .

Chronic Myeloid Leukemia CML Imatinib resistance

Differential Potency in Solid Tumor Cell Lines: Anticancer Agent 48 vs. Anticancer Agent 49

Anticancer agent 48 demonstrates significantly superior potency in several solid tumor cell lines compared to Anticancer agent 49, with the most pronounced difference observed in U87MG glioblastoma cells, where it is 12.5-fold more potent .

Solid tumors Glioblastoma Colorectal cancer

Optimal Research Applications for Anticancer Agent 48 Based on Quantitative Differentiation


Glioblastoma Research: Leveraging 12.5-Fold Superior Potency in U87MG Cells

For researchers investigating glioblastoma, Anticancer agent 48 is the preferred tool compound due to its 12.5-fold higher potency in U87MG glioblastoma cells (IC50 = 31 nM) compared to its closest analog Anticancer agent 49 (IC50 = 303 nM) . This dramatic potency difference directly translates to lower effective concentrations in cellular assays, minimizing potential off-target effects and enabling more robust mechanistic studies in glioblastoma models. Researchers should prioritize Anticancer agent 48 when designing experiments involving U87MG cells or other glioblastoma cell lines to ensure maximal target engagement and antiproliferative effects at pharmacologically relevant concentrations.

Breast Cancer Mechanistic Studies: Optimizing MCF-7 Cell-Based Assays

In breast cancer research utilizing the MCF-7 cell line, Anticancer agent 48 (IC50 = 14 nM) offers a 7% potency advantage over Anticancer agent 49 (IC50 = 15 nM) . While this difference may appear modest, it can be significant in dose-response studies where small variations in potency can affect the interpretation of concentration-dependent effects. Researchers conducting MCF-7-based mechanistic studies, including those investigating tubulin dynamics, cell cycle arrest, or apoptosis induction, should consider Anticancer agent 48 as the compound of choice to maximize the dynamic range of their assays and minimize the required compound concentration.

Colorectal Cancer Models: Superior Activity in HCT116 and HT29 Cell Lines

For colorectal cancer research, Anticancer agent 48 demonstrates clear superiority over Anticancer agent 49, with 1.8-fold higher potency in HCT116 cells (IC50 = 27 nM vs. 48 nM) and 2.9-fold higher potency in HT29 cells (IC50 = 51 nM vs. 147 nM) . Researchers working with these widely used colorectal cancer cell lines should select Anticancer agent 48 to ensure robust antiproliferative effects at lower concentrations. This differential potency profile is particularly relevant for combination studies where the compound may be used alongside other chemotherapeutic agents, as the lower effective concentration of Anticancer agent 48 may reduce the likelihood of confounding interactions or additive toxicities.

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